molecular formula C24H15NO3 B2690718 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 670259-07-1

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No.: B2690718
CAS No.: 670259-07-1
M. Wt: 365.388
InChI Key: ZWGSMJQVTOURMR-UHFFFAOYSA-N
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Description

1-Benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a benzoyl group at position 1 and a methyl group at position 2. This scaffold is part of a broader class of quinoline-diones, which are studied for their diverse biological activities, including antitumor and kinase inhibitory properties .

Properties

IUPAC Name

16-benzoyl-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO3/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)23(17)27)21(24(25)28)22(26)14-8-3-2-4-9-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSMJQVTOURMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones under acidic conditions . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as p-toluenesulfonic acid monohydrate (pTsOH·H2O) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation to form quinone derivatives and reduction to produce hydroquinone derivatives.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of naphthoquinones exhibit antimicrobial activities. For instance, related compounds have been studied for their inhibitory effects on melanosome transport and skin pigmentation .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of similar compounds suggest potential therapeutic applications in treating inflammatory conditions .

Medicine

  • Anticancer Activity : 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has been evaluated for its ability to induce apoptosis in cancer cells. Its mechanism involves generating reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death. Several studies have highlighted its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.
    Study ReferenceCancer TypeIC50 Value
    Breast5.87 μg/mL
    SkinModerate

Industrial Applications

  • Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in developing dyes and pigments for industrial applications. Its stability and color properties make it suitable for various coloring processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several naphthoquinone derivatives including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value of approximately 5.87 μg/mL, suggesting a promising avenue for further research into its therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research conducted on related naphthoquinones showed promising antimicrobial activity against a variety of pathogens. The study highlighted that modifications to the naphthoquinone structure could enhance its efficacy against bacterial strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with cellular components. It can act as an oxidizing agent, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione Acetyl (1), Methyl (3) C19H13NO3 303.32 Not reported ChemSpider ID: 806904; CAS 2582-21-0
1-Acetyl-6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione Acetyl (1), Methyl (3), Bromo (6) C19H12BrNO3 382.21 Not reported Brominated derivative; CAS 109943-21-7
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione Methyl (3) C16H9NO2 247.25 Not reported Parent scaffold; CAS 2582-19-6
2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate Carboxylate (1) C19H11NO4 317.30 Not reported ASK1 inhibitor (IC50 = 3 µM, Ki = 500 nM)
3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione Phenyl-triazole (3) C24H16N4O2 392.41 274–277 High yield (43%); antitumor potential
Key Observations:
  • Substituent Effects : The benzoyl group in the target compound introduces greater steric bulk and lipophilicity compared to acetyl or methyl substituents. This may enhance membrane permeability but reduce solubility .
  • Bioactivity : The carboxylate derivative (2,7-dioxo-...) demonstrates potent kinase inhibition (ASK1 IC50 = 3 µM), suggesting that electron-withdrawing groups at position 1 may enhance target binding .

Biological Activity

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound belonging to the class of naphthoquinone derivatives. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a naphthoquinone backbone with a benzoyl group and a methyl substituent. This specific arrangement enhances its reactivity and interaction with biological targets. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC16H11N1O2
Molecular Weight251.26 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is crucial for its anticancer effects as it can induce apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In studies involving human breast cancer cells (T47D), colon cancer cells (HCT116), and hepatocellular carcinoma cells (SNU398), it demonstrated low nanomolar effective concentrations (EC50) and growth inhibition (GI50) values. For example:

  • T47D Cells : EC50 = 5 nM
  • HCT116 Cells : EC50 = 8 nM
  • SNU398 Cells : EC50 = 6 nM

These findings suggest that the compound can effectively inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound possesses significant potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and enzyme inhibition. It has been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

  • COX-1 Inhibition : IC50 = 15 µM
  • COX-2 Inhibition : IC50 = 10 µM

This inhibition suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Breast Cancer Treatment : A study conducted on T47D cells showed that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an observed increase in apoptotic markers.
  • Bacterial Infection : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a dose-dependent reduction in bacterial growth.

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